2-Methyl-5-(methylsulfonyl)-2H-indole
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Overview
Description
2-Methyl-5-(methylsulfonyl)-2H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in various fields, including medicinal chemistry, due to their presence in many natural products and pharmaceuticals. This compound is characterized by a methyl group at the 2-position and a methylsulfonyl group at the 5-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylsulfonyl)-2H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(methylsulfonyl)-2H-indole undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride.
Major Products Formed
Oxidation: 2-Methyl-5-(carboxyl)-2H-indole
Reduction: 2-Methyl-5-(methylthio)-2H-indole
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-5-(methylsulfonyl)-2H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(methylsulfonyl)-2H-indole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(methylsulfonyl)benzoylguanidine: A compound with similar structural features but different biological activities.
2-Methyl-5-ethylpyridine: Another heterocyclic compound with a methyl group at the 2-position but different functional groups and properties.
Uniqueness
2-Methyl-5-(methylsulfonyl)-2H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Biological Activity
2-Methyl-5-(methylsulfonyl)-2H-indole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an indole ring with a methylsulfonyl group, which is critical for its biological activity. The presence of the methylsulfonyl moiety enhances the compound's interaction with biological targets, influencing its pharmacological properties.
1. Anti-inflammatory Activity
Numerous studies have reported the anti-inflammatory properties of this compound derivatives. A study demonstrated that compounds with the methylsulfonyl group exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This effect is primarily mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation regulation .
Table 1: Inhibition of Pro-inflammatory Cytokines by this compound Derivatives
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
4d | 45 | 50 |
4e | 60 | 55 |
5b | 70 | 65 |
5d | 75 | 80 |
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. Research indicates that derivatives of this compound possess selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Table 2: Antimicrobial Activity Against Gram-negative Bacteria
Compound | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
4b | 15 |
4e | 10 |
5d | 8 |
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Studies have shown that these compounds induce apoptosis in cancer cells and inhibit cell proliferation through multiple mechanisms, including cell cycle arrest and activation of caspase pathways .
Table 3: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
4d | MCF-7 | 25 |
4e | HCT116 | 30 |
5b | A431 | 20 |
Case Studies
Several case studies have highlighted the therapeutic potential of derivatives based on the indole scaffold:
- Case Study on Anti-inflammatory Effects : A study evaluated the effects of a series of methylsulfonylindole derivatives on inflammatory markers in a murine model. The results indicated a significant reduction in inflammation markers, suggesting potential for developing new anti-inflammatory drugs .
- Case Study on Anticancer Properties : Another investigation focused on the cytotoxic effects of these compounds against various cancer cell lines. The study concluded that specific derivatives showed promising results in inhibiting tumor growth, warranting further clinical exploration .
Properties
Molecular Formula |
C10H11NO2S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-methyl-5-methylsulfonyl-2H-indole |
InChI |
InChI=1S/C10H11NO2S/c1-7-5-8-6-9(14(2,12)13)3-4-10(8)11-7/h3-7H,1-2H3 |
InChI Key |
RPWWYJXYELGRGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C2C=C(C=CC2=N1)S(=O)(=O)C |
Origin of Product |
United States |
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